Omigapil is classified as a tricyclic compound and is structurally related to monoamine oxidase inhibitors, although it does not inhibit monoamine oxidase type B like its analogs, selegiline and rasagiline. Instead, Omigapil exhibits unique mechanisms that differentiate it from these compounds. It has been recognized for its ability to inhibit programmed cell death through the GAPDH-SIAH1 pathway, a critical process in neuroprotection .
The synthesis of Omigapil involves several steps that leverage established organic chemistry techniques. While specific proprietary methods may not be fully disclosed in public literature, the general approach includes:
Recent advancements in synthetic methodologies have enabled more efficient routes to Omigapil, focusing on minimizing steps and maximizing yields .
Omigapil's molecular formula is , with a molecular weight of approximately 295.35 g/mol. The compound features a complex structure characterized by a tricyclic framework:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing both its pharmacokinetic properties and mechanism of action .
Omigapil undergoes various chemical reactions that are essential for its functionality:
The detailed mechanisms of these reactions are less documented but are critical for understanding how Omigapil can be modified for enhanced efficacy or reduced side effects .
Omigapil exerts its neuroprotective effects primarily by inhibiting programmed cell death through interactions with specific enzymes:
This mechanism distinguishes Omigapil from other neuroprotective agents, highlighting its potential therapeutic applications in neurodegenerative diseases .
Omigapil exhibits several noteworthy physical and chemical properties:
These properties are crucial for formulation development and determining appropriate administration routes .
Omigapil has been investigated primarily for its potential applications in treating various forms of muscular dystrophy. Its ability to inhibit apoptosis makes it a candidate for further research into:
Future clinical trials will further elucidate its efficacy across these applications, potentially leading to new treatment options for patients suffering from debilitating neuromuscular disorders .
Omigapil was first synthesized at Ciba-Geigy (later Novartis) as a structural analog of the monoamine oxidase inhibitor selegiline, designed to retain neuroprotective properties without amphetamine-like metabolites [1] [6]. Between 2000–2010, it underwent clinical trials for Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS). Despite demonstrating potent anti-apoptotic effects in vitro and in animal models, phase II/III trials in PD (NCT00434499) and ALS (NCT00036413) failed to meet efficacy endpoints, leading to discontinuation [1] [5] [6].
In 2007, Santhera Pharmaceuticals licensed omigapil from Novartis, pivoting development toward CMDs based on preclinical evidence of efficacy in dystrophic mouse models [5] [8]. This strategic repurposing leveraged omigapil’s inhibition of apoptosis—a pathomechanism shared by LAMA2-RD and COL6-RD. Key milestones include:
The phase I CALLISTO trial (NCT01805024) validated omigapil’s pharmacokinetic (PK) profile and safety in pediatric CMD patients. This study employed an innovative adaptive dose-finding algorithm (stochastic approximation with virtual observation recursion) to efficiently identify the target exposure dose (0.06 mg/kg/day) in 20 children aged 5–16 years [2] [4] [5].
Table 1: Key Regulatory and Clinical Development Milestones for Omigapil
Year | Event | Agency/Study | Significance |
---|---|---|---|
2008 | Orphan Drug Designation for CMD | FDA & EMA | Enabled expedited development pathways [3] [8] |
2012 | Fast Track Designation | FDA | Priority review for CMD subtypes [5] |
2013–2018 | Phase I CALLISTO Trial (NCT01805024) | NIH/Santhera | Established PK profile in pediatric CMD patients [4] [7] |
2024 | Phase I Data Publication | Neurology Genetics | Confirmed target dose (0.06 mg/kg/day) [2] [4] |
Table 2: Clinical Trials of Omigapil
Identifier | Phase | Condition | Outcome |
---|---|---|---|
NCT00036413 | II/III | ALS | Lack of efficacy [1] [6] |
NCT00434499 | II | Parkinson’s Disease | No neuroprotective benefit [1] [5] |
NCT01805024 | I | LAMA2-RD and COL6-RD | Favorable PK; safe in pediatrics [2] [4] |
Omigapil (C19H17NO; molecular weight 275.35 g/mol) is a tricyclic dibenzoxepine derivative with a propargylamine moiety [6] [9]. Its molecular structure features:
Unlike selegiline, omigapil lacks monoamine oxidase (MAO)-A or MAO-B inhibitory activity due to its non-phenolic structure and inability to metabolize into amphetamines [1] [6]. This structural distinction is critical for its safety profile in pediatric populations.
Pharmacokinetic Properties:
Table 3: Physicochemical and Pharmacokinetic Properties
Property | Value/Characteristic | Reference |
---|---|---|
Molecular Formula | C19H17NO | [6] [9] |
CAS Registry Number | 181296-84-4 | [6] [9] |
Solubility | Lipophilic; formulated as oral liquid suspension | [5] [7] |
Protein Binding | Not characterized (inferred high) | [1] |
Target Plasma Exposure (AUC0–24h) | 3–33 ng·h/mL (pediatric dose: 0.06 mg/kg/day) | [2] [4] |
Click Chemistry Utility | Alkyne group for CuAAC applications | [10] |
The therapeutic rationale for omigapil centers on inhibiting apoptosis as a core pathomechanism in CMDs:
1.3.1. Apoptotic Pathways in CMDs:
1.3.2. Mechanism of Action:
Omigapil binds glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation and subsequent binding to the E3 ubiquitin ligase Siah1. This inhibits GAPDH-Siah1 nuclear translocation, blocking pro-apoptotic cascades involving p53, PUMA, and p21 [1] [6] [10]. Efficacy occurs at picomolar concentrations (EC50 ~10−9 M), making it 100-fold more potent than selegiline in apoptosis inhibition [1] [10].
1.3.3. Preclinical Efficacy:
Table 4: Efficacy of Omigapil in Preclinical CMD Models
Model | Dose/Regimen | Key Outcomes | Reference |
---|---|---|---|
dyw/dyw (LAMA2-RD) | 0.1 mg/kg/day IP/oral | ↑ Survival (50%), ↓ apoptosis, ↑ motor function | [1] [10] |
dy2J/dy2J (LAMA2-RD) | 0.1 mg/kg/day IP | ↓ Fibrosis, ↑ respiratory rate | [4] |
Col6a1−/− (COL6-RD) | Unpublished doses | ↓ Diaphragm apoptosis, ↑ mitochondrial function | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7